

Spectroscopic Analysis of Cyclaniliprole: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cyclaniliprole*

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This technical guide provides a detailed spectroscopic analysis of the insecticide **Cyclaniliprole**. The document outlines the core principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this complex molecule. While experimental mass spectrometry data is presented, the NMR and IR data are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public domain experimental spectra.

Introduction to Cyclaniliprole

Cyclaniliprole is a member of the anthranilic diamide class of insecticides.^[1] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent muscle paralysis.^[2] The complex structure of **Cyclaniliprole**, featuring multiple aromatic rings, amide functionalities, and halogen substituents, necessitates a multi-faceted analytical approach for comprehensive characterization.

Chemical Structure of Cyclaniliprole:

(Simplified 2D representation)

The IUPAC name for **Cyclaniliprole** is 3-bromo-N-[2-bromo-4-chloro-6-[(1-cyclopropylethyl)carbamoyl]phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.^[1] Its

molecular formula is $C_{21}H_{17}Br_2Cl_2N_5O_2$.^[1]

Spectroscopic Data

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for **Cyclaniliprole** in structured tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like **Cyclaniliprole**.

Ion	m/z (Da)	Notes
$[M+H]^+$	599.9	Protonated molecule (experimental value)
Fragment Ion 1	514.8	Putative fragment ion (experimental value)
Fragment Ion 2	283.8	Putative fragment ion (experimental value)

M represents the **Cyclaniliprole** molecule.

Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons in **Cyclaniliprole** are listed below, based on typical values for similar functional groups.^{[3][4][5][6][7][8][9]}

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H (phenyl & pyridyl)	7.0 - 8.5	m	Multiple signals in the aromatic region due to different substitutions.
Amide-H (N-H)	8.5 - 10.0	br s	Broad singlets, chemical shift can be solvent dependent.
Methine-H (-CH ₂ -)	4.0 - 4.5	m	Coupled to methyl and cyclopropyl protons.
Methyl-H (-CH ₃)	1.2 - 1.5	d	Doublet due to coupling with the adjacent methine proton.
Cyclopropyl-H (-C ₃ H ₅)	0.5 - 1.5	m	Complex multiplet due to diastereotopic protons and coupling.

s: singlet, d: doublet, m: multiplet, br: broad

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in **Cyclaniliprole** are presented below, based on established correlation charts.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Carbon Type	Predicted Chemical Shift (δ , ppm)	Notes
Carbonyl-C (C=O)	160 - 175	Two distinct signals expected for the two amide carbonyls.
Aromatic-C (phenyl & pyridyl)	110 - 150	Multiple signals corresponding to substituted and unsubstituted carbons.
Methine-C (-CH-)	50 - 60	
Methyl-C (-CH ₃)	15 - 25	
Cyclopropyl-C (-C ₃ H ₅)	5 - 15	

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for **Cyclaniliprole** are listed below.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibration Mode
N-H (Amide)	3300 - 3100	Medium	Stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C-H (Aliphatic)	3000 - 2850	Medium	Stretching
C=O (Amide I)	1680 - 1630	Strong	Stretching
C=C (Aromatic)	1600 - 1450	Medium	Stretching
N-H (Amide II)	1570 - 1515	Medium	Bending
C-N	1400 - 1200	Medium	Stretching
C-Cl	800 - 600	Strong	Stretching
C-Br	600 - 500	Strong	Stretching

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Cyclaniliprole** are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Cyclaniliprole**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Cyclaniliprole** standard.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: Same as for ^1H NMR.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Reference: TMS at 0 ppm or the solvent peak.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Integrate the signals in the ^1H NMR spectrum.
 - Reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Cyclaniliprole**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of solid **Cyclaniliprole** powder directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Data Analysis:
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Cyclaniliprole**.

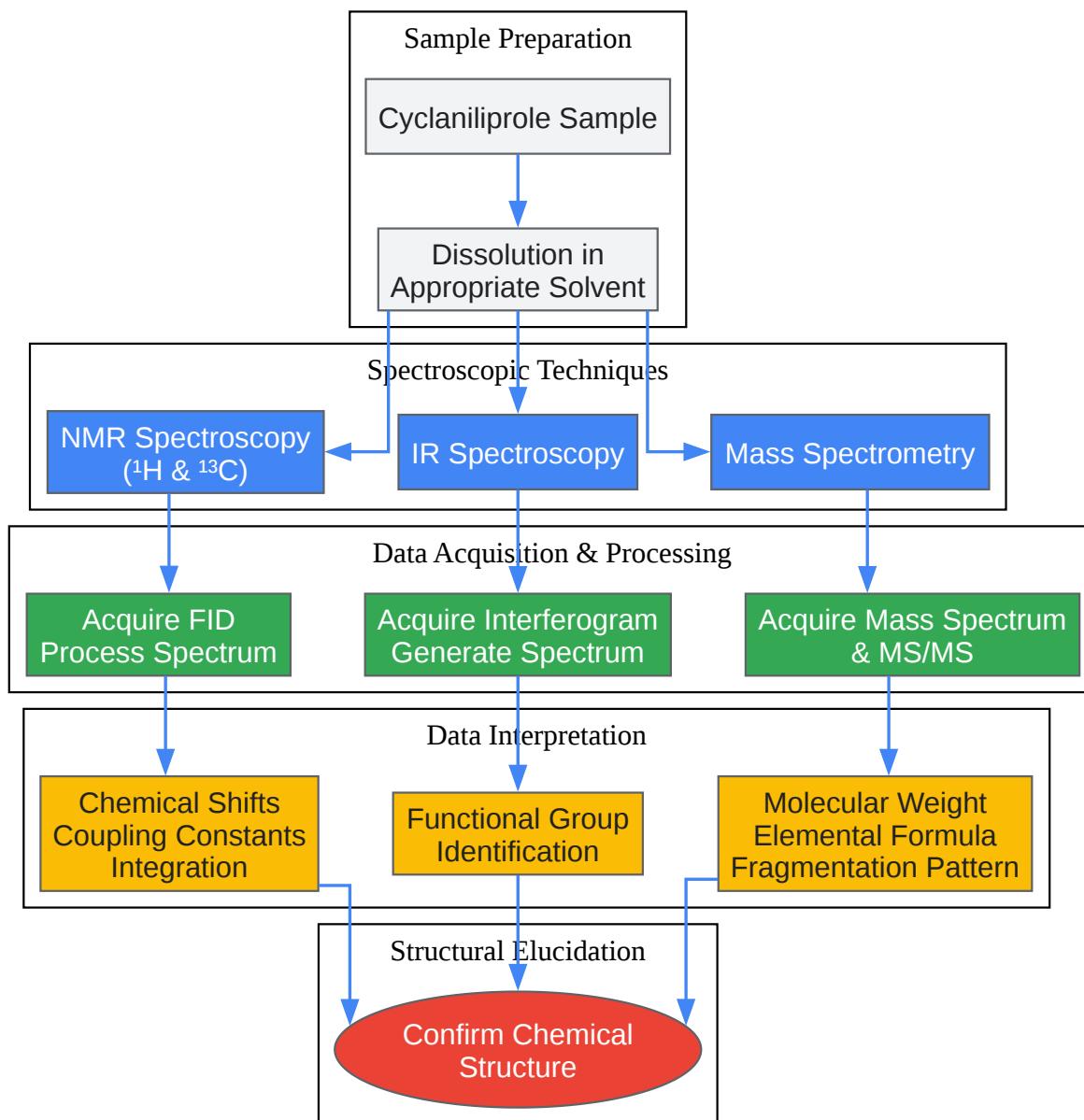
Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

- Sample Preparation:
 - Prepare a stock solution of **Cyclaniliprole** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- LC-MS Parameters:
 - Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
 - Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used for diamide insecticides.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: A range that includes the expected m/z of the protonated molecule (e.g., 100-800 Da).
- Data Acquisition and Analysis:
 - Inject the sample into the LC-MS system.
 - Acquire full scan mass spectra to identify the protonated molecule $[M+H]^+$.
 - Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. This involves isolating the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID).

- Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cyclaniliprole**.



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Caption: Workflow for the spectroscopic analysis of **Cyclaniliprole**.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of **Cyclaniliprole**. By combining mass spectrometry with predicted ¹H NMR, ¹³C NMR, and IR data, a detailed structural characterization of this important insecticide can be achieved. The experimental protocols outlined herein serve as a valuable resource for researchers and scientists involved in the analysis and development of agrochemicals and related compounds. It is important to reiterate that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predictive and should be confirmed with experimental spectra when available.

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